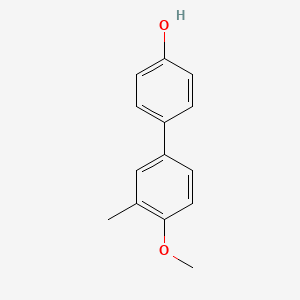

4-(4-Methoxy-3-methylphenyl)phenol

Description

4-(4-Methoxy-3-methylphenyl)phenol is a biphenyl phenolic compound featuring a hydroxyl group on one aromatic ring and methoxy and methyl substituents on the adjacent ring. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis. It is notably used in the preparation of flame retardants, such as benzoxazinone derivatives, through cyclization reactions with acetic anhydride (e.g., synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) . Additionally, it serves as a precursor in enantioselective catalysis for the desymmetrization of mesoalkenes, yielding chiral cyclopentanol derivatives .

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)16-2)11-3-6-13(15)7-4-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWABNAHHUULZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653582 | |

| Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177101-79-9 | |

| Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Methoxy-3-methylphenyl)phenol can be achieved through several methods. One common synthetic route involves the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of a copper catalyst. The reaction is followed by demethylation using hydrobromic acid in acetic acid . Another method involves the use of p-anisaldehyde, which is dissolved in dichloromethane and reacted with (o-NO2PhSe)2 and hydrogen peroxide . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding hydroxy compounds.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)phenol involves its ability to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it acts as an inhibitor in radical polymerization processes, preventing the formation of long polymer chains and ensuring the stability of monomers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Phenylphenol (Biphenyl-4-ol)

- Properties :

- Key Differences: The absence of methoxy and methyl groups reduces steric hindrance and electron-donating effects, simplifying its reactivity. Unlike 4-(4-Methoxy-3-methylphenyl)phenol, it lacks applications in advanced material synthesis.

4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol

- Structure: Phenolic compounds with methoxymethyl or ethoxymethyl substituents.

- Properties :

- Key Differences: The alkoxymethyl groups enhance solubility in polar solvents compared to this compound, which has a bulkier biphenyl backbone.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol fused with a diphenylimidazole ring.

- Properties: Melting point: 278°C; high purity (>96%) . Nonlinear optical properties: Exhibits third-order nonlinear refractive index and absorption coefficient, suitable for optoelectronic applications .

- Key Differences: The imidazole ring introduces electron-withdrawing characteristics, contrasting with the electron-donating methoxy group in this compound.

4-(Aminomethyl)-2-methoxyphenol Hydrochloride

- Structure: Phenol with methoxy and aminomethyl groups, forming a hydrochloride salt.

- Properties: Synonyms include "vanillylamine hydrochloride," associated with vasoconstrictive activity .

- Key Differences: The aminomethyl group enables salt formation, enhancing solubility in aqueous media compared to the hydrophobic biphenyl system of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.